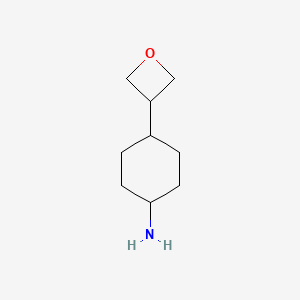

4-(Oxetan-3-yl)cyclohexanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

4-(oxetan-3-yl)cyclohexan-1-amine |

InChI |

InChI=1S/C9H17NO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h7-9H,1-6,10H2 |

InChI Key |

ZNEMSUBOJWTNSL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C2COC2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Oxetan 3 Yl Cyclohexanamine and Its Analogues

Retrosynthetic Approaches to the 4-(Oxetan-3-yl)cyclohexanamine Core

A retrosynthetic analysis of 4-(oxetan-3-yl)cyclohexanamine suggests several key disconnections to simplify the target molecule into readily available starting materials. The primary disconnection is the carbon-carbon bond between the oxetane (B1205548) and cyclohexane (B81311) rings. This leads to two main strategies: one involving a nucleophilic oxetane synthon and an electrophilic cyclohexane synthon, and the other reversing these roles.

Strategy A involves the disconnection of the C-C bond to generate an oxetan-3-yl nucleophile and a 4-substituted cyclohexyl electrophile. The nucleophilic oxetane could be in the form of an organometallic species such as an oxetan-3-yl Grignard or organolithium reagent. The cyclohexyl electrophile would typically be a cyclohexanone derivative, which can then be converted to the amine.

Strategy B considers the oxetane as the electrophilic partner and the cyclohexane ring as the nucleophile. This could involve the reaction of a cyclohexyl organometallic reagent with an oxetan-3-one precursor.

A further disconnection of the C-N bond in the cyclohexanamine moiety points to a 4-(oxetan-3-yl)cyclohexanone intermediate, which can be converted to the target amine via reductive amination. This ketone intermediate is a key convergence point for several synthetic pathways.

| Disconnection | Key Intermediates | Synthetic Approach |

| C(oxetane)-C(cyclohexane) | Oxetan-3-yl Grignard reagent, 4-halocyclohexanone | Grignard addition followed by amination |

| C(oxetane)-C(cyclohexane) | Oxetan-3-yl nucleophile, Cyclohexenone | Conjugate addition followed by amination |

| C(cyclohexane)-N | 4-(Oxetan-3-yl)cyclohexanone, Ammonia/amine | Reductive amination |

Synthetic Pathways for the Oxetan-3-yl Moiety

The construction of the strained four-membered oxetane ring is a significant challenge in organic synthesis. beilstein-journals.org Several methods have been developed to efficiently synthesize this motif. magtech.com.cn

Intramolecular Cyclization Strategies for Oxetane Ring Formation

Intramolecular cyclization is a common and effective method for forming the oxetane ring, typically proceeding via a Williamson ether synthesis. beilstein-journals.org This involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group. The inherent ring strain of the oxetane makes this 4-exo-tet cyclization kinetically less favorable than the formation of three, five, or six-membered rings, often requiring strong bases and good leaving groups to achieve acceptable yields. acs.org

A Mitsunobu-style procedure has also been explored for the cyclization of 1,3-diols to form oxetanes. For instance, the treatment of 2-methyl-3-[1-(phenylsulfanyl)cyclohexyl]propane-1,3-diol with triphenylphosphine and diethyl azodicarboxylate (DEAD) affords the corresponding oxetane in good yield. rsc.org

| Starting Material | Reagents | Product | Yield | Reference |

| 2-methyl-3-[1-(phenylsulfanyl)cyclohexyl]propane-1,3-diol | PPh3, DEAD, Ziram® | 3-methyl-2-[1-(phenylsulfanyl)cyclohexyl]oxetane | 85% | rsc.org |

Nucleophilic Addition Reactions to Oxetan-3-one Precursors

The use of commercially available oxetan-3-one as a precursor allows for the introduction of various substituents at the 3-position through nucleophilic addition reactions. organic-chemistry.org Grignard reagents, for example, can add to the carbonyl group of oxetan-3-one to form tertiary alcohols. askfilo.com However, under normal Grignard reaction conditions, rearrangements of the resulting oxetan-3-ols can occur. google.com

The reaction of Grignard reagents with oxetane itself, though slow, can proceed to form primary alcohols due to the relief of ring strain, a reaction not typically observed with other ethers. askfilo.com

| Oxetane Precursor | Nucleophile | Product Type | Reference |

| Cyclohexanespiro-2'-oxetan-3'-one | Grignard reagents | 1-Acyl-1-hydroxymethylcyclohexanes (via rearrangement) | google.com |

| Oxetane | Grignard reagents | Primary alcohols | askfilo.com |

Functionalization of Pre-synthesized Oxetane Building Blocks

A variety of functionalized oxetane building blocks are available or can be synthesized, which can then be elaborated to introduce the desired cyclohexane moiety. nih.gov For example, 3-halo-oxetanes can undergo coupling reactions with aryl Grignard reagents in the presence of a copper catalyst to form 3-aryl-oxetanes. google.com This strategy could be adapted for coupling with a suitable cyclohexane-derived nucleophile.

Furthermore, oxetane-3-carboxaldehyde, which can be prepared from the homologation of oxetan-3-one, serves as a versatile intermediate for introducing the cyclohexane ring via reactions such as a Grignard addition with a cyclohexylmagnesium halide. researchgate.net

Construction of the Cyclohexanamine Component

The synthesis of the 4-substituted cyclohexanamine ring system often involves the initial construction of a corresponding cyclohexanone, followed by the introduction of the amine functionality.

Stereoselective Introduction of the Cyclohexane Ring

The stereochemistry of the final product, whether cis or trans, is a critical aspect of the synthesis. The reductive amination of 4-substituted cyclohexanones is a common method for producing 4-substituted cyclohexylamines. The choice of catalyst and reaction conditions can influence the stereochemical outcome. For example, reductive amination of 4-substituted cyclohexanones in the presence of rhodium and ruthenium catalysts has been shown to preferentially produce the cis-isomer. google.com More recently, enzymatic reductive amination strategies have been developed to provide access to both cis and trans isomers with high stereoselectivity. researchgate.net

A photocatalyzed intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones has been developed to access highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities. nih.gov

| Precursor | Reaction | Key Features | Reference |

| 4-Substituted cyclohexanone | Reductive amination (Rh/Ru catalyst) | Preferential formation of cis-isomer | google.com |

| 4-Substituted cyclohexanone | Enzymatic reductive amination | Access to both cis and trans isomers | researchgate.net |

| Benzocyclobutylamine and vinylketone | Photocatalyzed [4+2] cycloaddition | High diastereoselectivity | nih.gov |

Methods for Amine Group Incorporation onto the Cyclohexane Scaffold

The final step in the synthesis of 4-(Oxetan-3-yl)cyclohexanamine typically involves the conversion of a ketone precursor, 4-(oxetan-3-yl)cyclohexan-1-one, into the desired primary amine. The two most prevalent methods for this transformation are direct reductive amination and a two-step process involving the formation and subsequent hydrogenation of an oxime intermediate. Both methods can produce a mixture of cis and trans diastereomers, and the ratio is highly dependent on the chosen reagents and reaction conditions.

Reductive Amination: This one-pot reaction combines the ketone with an ammonia source in the presence of a reducing agent to form the primary amine. A variety of reducing agents can be employed, with borohydride (B1222165) reagents being common choices. For instance, sodium cyanoborohydride (NaBH₃CN) is effective as it selectively reduces the intermediate iminium ion in the presence of the starting ketone. Alternative reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) offer a less toxic option. Catalytic hydrogenation can also be used for the reduction step, employing catalysts such as Rhodium-Nickel (Rh-Ni) systems under hydrogen and ammonia pressure, which have shown high conversion and selectivity for producing cyclohexylamine from cyclohexanone. The choice of catalyst and conditions can influence the stereochemical outcome of the reaction, yielding different ratios of cis and trans isomers.

Oximation and Hydrogenation: This two-step approach first involves the reaction of the ketone with hydroxylamine, often from hydroxylamine hydrochloride, to form a stable cyclohexanone oxime intermediate. This oxime is then isolated and subsequently reduced to the primary amine. The reduction is typically achieved through catalytic hydrogenation using catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum-based catalysts under a hydrogen atmosphere. This method is advantageous as it avoids the direct use of large excesses of ammonia and can sometimes offer different diastereoselectivity compared to direct reductive amination. For example, hydrogenation of 1,3-cyclohexanedione oxime over Raney Ni has been shown to produce a mixture of cis and trans diamine isomers.

Below is a table summarizing common conditions for these amine incorporation methods as applied to cyclohexanone derivatives.

| Method | Amine Source | Reducing Agent / Catalyst | Typical Solvents | Key Features |

| Direct Reductive Amination | Ammonia, Ammonium Acetate | NaBH₃CN, NaBH(OAc)₃ | Methanol, THF | One-pot procedure; stereoselectivity depends on reagent. |

| Ammonia / Hydrogen | Heterogeneous catalysts (e.g., Rh-Ni/SiO₂, Raney Ni) | Cyclohexane, Dioxane | Suitable for catalytic processes; can achieve high conversion. | |

| Oximation-Hydrogenation | Hydroxylamine-HCl | H₂ with Pd/C, PtO₂, or Raney Ni | Methanol, Ethanol, Acetic Acid | Two-step process via stable oxime intermediate. |

Process Optimization and Scalability Considerations for 4-(Oxetan-3-yl)cyclohexanamine Synthesis

Transitioning the synthesis of 4-(Oxetan-3-yl)

Chemical Transformations and Derivatization Strategies for 4 Oxetan 3 Yl Cyclohexanamine

Functionalization Reactions of the Oxetane (B1205548) Ring System

The oxetane ring is a valuable motif in modern chemistry, often used as a bioisostere for gem-dimethyl or carbonyl groups. researchgate.net Its functionalization can proceed through reactions that either preserve the four-membered ring or utilize its ring strain to undergo controlled opening, leading to more complex structures. nih.gov

Nucleophilic Displacement at the Oxetane C3 Position

Direct functionalization at the C3 position of the oxetane ring in 4-(Oxetan-3-yl)cyclohexanamine is a powerful strategy for introducing molecular diversity. This approach typically involves a precursor molecule, such as a 3-hydroxy or 3-halooxetane derivative, which serves as an electrophile for nucleophilic substitution (SN2) reactions. nih.gov By converting a hydroxyl group at the C3 position into a proficient leaving group (e.g., tosylate, mesylate), a variety of nucleophiles can be introduced. This method allows for the incorporation of nitrogen, sulfur, and other functionalities directly onto the oxetane core. chemrxiv.org

Table 1: Examples of Nucleophilic Displacement Reactions at the Oxetane C3 Position Assumes a precursor with a suitable leaving group (LG), such as OTs or Br, at the C3 position.

| Nucleophile | Reagent Example | Resulting C3-Substituent | Product Class |

| Azide | Sodium Azide (NaN₃) | -N₃ | Azidooxetane |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -SPh | Thioether |

| Amine | Ammonia (NH₃) | -NH₂ | 3-Aminooxetane |

| Cyanide | Sodium Cyanide (NaCN) | -CN | Oxetane-3-carbonitrile |

Controlled Ring-Opening Reactions of the Oxetane Moiety for Diversification

The significant ring strain of the oxetane ring (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, a characteristic that can be harnessed for synthetic diversification. beilstein-journals.org These reactions, often catalyzed by Brønsted or Lewis acids, proceed via nucleophilic attack on one of the oxetane's carbon atoms. rsc.orgnih.gov The activation of the oxetane oxygen by an acid renders the ring carbons more electrophilic. Subsequent attack by a nucleophile leads to the formation of a 1,3-difunctionalized acyclic product. While 3,3-disubstituted oxetanes are generally more stable, 3-monosubstituted systems can also undergo these transformations. nih.gov This strategy effectively transforms the compact, cyclic scaffold into a linear chain bearing two new functional groups, significantly increasing structural complexity. acs.org

Table 2: Potential Products from Controlled Ring-Opening of 4-(Oxetan-3-yl)cyclohexanamine

| Catalyst / Conditions | Nucleophile | Potential Product Structure | Product Class |

| H₂SO₄ (catalytic) | Water (H₂O) | 1-(4-aminocyclohexyl)-propane-1,3-diol | Amino Diol |

| BF₃·OEt₂ | Methanol (CH₃OH) | 1-(4-aminocyclohexyl)-3-methoxypropan-1-ol | Amino Alcohol Ether |

| TiCl₄ | Acetic Acid (CH₃COOH) | 3-acetoxy-1-(4-aminocyclohexyl)propan-1-ol | Amino Alcohol Ester |

| HBr | Bromide (Br⁻) | 1-bromo-3-(4-aminocyclohexyl)propan-3-ol | Halohydrin |

Modifications via Key Oxetane Intermediates (e.g., hydroxylated or halogenated oxetanes)

The synthesis of diverse oxetane-containing molecules heavily relies on the availability of versatile oxetane building blocks. nih.gov Key intermediates such as oxetan-3-one and oxetan-3-ol (B104164) are foundational for accessing a wide range of 3-substituted derivatives. researchgate.netacs.org For instance, oxetan-3-one can undergo nucleophilic addition with organometallic reagents to yield tertiary oxetan-3-ols. nih.gov This hydroxyl group serves as a crucial handle for subsequent transformations.

It can be converted into a good leaving group (mesylate, tosylate) to facilitate nucleophilic displacement as described in section 3.1.1, or it can be subjected to dehydration to form an exocyclic alkene, which can then undergo further reactions. chemrxiv.org Alternatively, 3-halooxetanes are common and highly effective electrophiles for direct SN2 reactions with various nucleophiles. nih.gov The strategic use of these key intermediates is paramount for the efficient and modular synthesis of functionalized 4-(Oxetan-3-yl)cyclohexanamine derivatives.

Derivatization of the Cyclohexanamine Amine Group

The primary amine of the cyclohexanamine ring is a potent nucleophile and a key site for derivatization. wikipedia.org Its reactions are central to modifying the compound's polarity, basicity, and potential for intermolecular interactions.

Acylation Reactions to Form Amide Derivatives

The primary amine group readily undergoes acylation with various reagents to form stable amide bonds. This is a common and robust transformation in organic synthesis. researchgate.net Acylating agents such as acyl chlorides or anhydrides react efficiently, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. youtube.com Carboxylic acids can also be used directly when activated by a peptide coupling reagent. This reaction allows for the introduction of a vast array of acyl groups, from simple alkyl chains to complex aromatic and heterocyclic systems.

Table 3: Examples of Amide Derivatives from Acylation of 4-(Oxetan-3-yl)cyclohexanamine

| Acylating Agent | Reagent Structure | Resulting Amide Product |

| Acetyl Chloride | CH₃COCl | N-(4-(Oxetan-3-yl)cyclohexyl)acetamide |

| Benzoic Anhydride | (C₆H₅CO)₂O | N-(4-(Oxetan-3-yl)cyclohexyl)benzamide |

| Propionyl Chloride | CH₃CH₂COCl | N-(4-(Oxetan-3-yl)cyclohexyl)propionamide |

| Isobutyryl Chloride | (CH₃)₂CHCOCl | N-(4-(Oxetan-3-yl)cyclohexyl)isobutyramide |

Reductive Alkylation Approaches for N-Substitution

Reductive alkylation, also known as reductive amination, is a highly effective method for introducing alkyl substituents to the amine nitrogen. The process involves the initial reaction of the primary amine with a ketone or aldehyde to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding secondary amine without being isolated. mdpi.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. The reaction can be performed sequentially to introduce two different alkyl groups, leading to tertiary amines. This method provides a straightforward route to N-alkyl and N,N-dialkyl derivatives of 4-(Oxetan-3-yl)cyclohexanamine.

Table 4: N-Substituted Derivatives via Reductive Alkylation

| Carbonyl Compound | Reducing Agent | Resulting Product | Product Class |

| Formaldehyde | NaBH(OAc)₃ | N,N-Dimethyl-4-(oxetan-3-yl)cyclohexanamine | Tertiary Amine |

| Acetone | NaBH₄ | N-Isopropyl-4-(oxetan-3-yl)cyclohexanamine | Secondary Amine |

| Benzaldehyde | H₂/Pd-C | N-Benzyl-4-(oxetan-3-yl)cyclohexanamine | Secondary Amine |

| Cyclopentanone | NaBH(OAc)₃ | N-Cyclopentyl-4-(oxetan-3-yl)cyclohexanamine | Secondary Amine |

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Amine Nitrogen

The primary amine of 4-(Oxetan-3-yl)cyclohexanamine serves as a potent nucleophile, capable of participating in Nucleophilic Aromatic Substitution (SNAr) reactions. This class of reaction is fundamental for forging carbon-nitrogen bonds, particularly in the synthesis of diaryl amines and related structures prevalent in pharmaceuticals. The reaction involves the attack of the amine nucleophile on an electron-deficient aromatic ring that is substituted with a good leaving group (e.g., a halide) and one or more strong electron-withdrawing groups (EWGs), such as nitro, cyano, or trifluoromethyl groups, typically positioned ortho and/or para to the leaving group.

The general mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized Meisenheimer complex as a key intermediate. The presence of the oxetane ring in 4-(Oxetan-3-yl)cyclohexanamine is noteworthy; its stability under various SNAr conditions is a critical factor for successful synthesis. Research has shown that oxetanes can tolerate basic reaction conditions often employed in SNAr chemistry, particularly when weaker bases like potassium carbonate are used instead of stronger ones like potassium hydroxide, which could promote ring-opening. d-nb.info

The reactivity of 4-(Oxetan-3-yl)cyclohexanamine in SNAr reactions allows for its conjugation to a wide array of aromatic and heteroaromatic systems, providing access to a diverse chemical space for drug discovery programs.

Table 1: Representative SNAr Reaction with 4-(Oxetan-3-yl)cyclohexanamine

| Electrophile | Base | Solvent | Temperature | Product |

|---|---|---|---|---|

| 1-fluoro-4-nitrobenzene | K2CO3 | DMSO | 80 °C | N-(4-nitrophenyl)-4-(oxetan-3-yl)cyclohexanamine |

| 2-chloro-5-(trifluoromethyl)pyridine | NaH | THF | 60 °C | 4-(Oxetan-3-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanamine |

Amide Coupling Reactions Utilizing the Amine Functionality

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry. The amine functionality of 4-(Oxetan-3-yl)cyclohexanamine readily undergoes coupling with carboxylic acids to form stable amide linkages. This transformation is typically mediated by a wide variety of coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxy-benzotriazole (HOBt) to suppress side reactions and minimize racemization. More advanced phosphonium- and uronium-based reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU provide high yields and are suitable for more challenging couplings.

The choice of solvent and base is crucial for reaction efficiency. Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are common, along with non-nucleophilic bases such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) to neutralize the acid formed during the reaction. These methods allow the 4-(Oxetan-3-yl)cyclohexanamine motif to be incorporated into a vast range of molecules, from simple analogues to complex peptides.

Table 2: Amide Coupling Conditions for 4-(Oxetan-3-yl)cyclohexanamine

| Carboxylic Acid | Coupling Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| Benzoic acid | EDC/HOBt | DIPEA | DMF | N-(4-(oxetan-3-yl)cyclohexyl)benzamide |

| Acetic acid | HATU | TEA | DCM | N-(4-(oxetan-3-yl)cyclohexyl)acetamide |

Chemoselectivity and Regioselectivity in the Synthesis of Multi-functionalized 4-(Oxetan-3-yl)cyclohexanamine Analogues

When synthesizing derivatives of 4-(Oxetan-3-yl)cyclohexanamine that bear additional functional groups, chemoselectivity and regioselectivity become critical considerations. The molecule itself contains three distinct components: the primary amine, the cyclohexane (B81311) ring, and the oxetane ring.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of 4-(Oxetan-3-yl)cyclohexanamine, the primary amine is the most nucleophilic and basic site. Therefore, in reactions with electrophiles like acyl chlorides or activated aromatic systems, the amine will react selectively over the ether oxygen of the oxetane. The oxetane ring is generally stable but can be susceptible to ring-opening under strongly acidic conditions, a factor that must be managed during synthesis and purification.

Regioselectivity concerns the specific position at which a reaction occurs. For instance, in SNAr reactions with heteroaromatic electrophiles containing multiple leaving groups, the site of substitution can often be controlled by reaction conditions such as temperature and stoichiometry. The inherent reactivity of the different positions on the electrophile dictates the regiochemical outcome. For multi-step syntheses involving modifications to the cyclohexane ring, the existing oxetane-amine substituent will direct the regioselectivity of subsequent reactions, although such transformations are beyond the scope of this derivatization-focused discussion.

Synthesis of Advanced Polycyclic Scaffolds Incorporating the 4-(Oxetan-3-yl)cyclohexanamine Motif

The structural features of 4-(Oxetan-3-yl)cyclohexanamine make it an attractive building block for the synthesis of more complex, rigid polycyclic scaffolds. nih.gov Such scaffolds are of high interest in drug discovery as they can precisely orient functional groups in three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets. nih.govsemanticscholar.org

One strategy to construct polycyclic systems involves intramolecular reactions. For example, a derivative of 4-(Oxetan-3-yl)cyclohexanamine could be functionalized with a reactive group that can subsequently cyclize onto another part of the molecule. An illustrative, albeit hypothetical, pathway could involve an initial amide coupling with a carboxylic acid bearing a pendant dienophile. A subsequent intramolecular Diels-Alder reaction could then form a complex, bridged polycyclic system.

Another approach is to utilize the amine as a handle to attach the entire motif to a pre-existing polycyclic core. For instance, a polycyclic acid chloride could be coupled with 4-(Oxetan-3-yl)cyclohexanamine to append the oxetane-cyclohexyl moiety, thereby combining the desirable physicochemical properties of the oxetane with the conformational rigidity of the polycyclic scaffold. These strategies enable the creation of novel molecular architectures with potential applications in various areas of chemical biology and materials science.

Stereochemical Analysis and Conformational Landscape of 4 Oxetan 3 Yl Cyclohexanamine and Its Derivatives

Conformational Preferences of the Oxetane (B1205548) Ring in Substituted Systems

The four-membered oxetane ring is not perfectly planar, adopting a puckered conformation to alleviate torsional strain. utexas.edubeilstein-journals.org The degree of this puckering is influenced by the nature and position of substituents on the ring.

The introduction of substituents onto the oxetane ring generally leads to a more pronounced puckered conformation to minimize unfavorable eclipsing interactions. acs.org For instance, X-ray crystallographic studies of the biodegradable insecticide EDO revealed a puckering angle of 16°. acs.org In the parent, unsubstituted oxetane, a smaller puckering angle of 8.7° (at 140 K) has been observed. beilstein-journals.org

Substitution at the 3-position of the oxetane ring, as is the case in 4-(oxetan-3-yl)cyclohexanamine, is known to increase the ring's puckering. utexas.edu This is a direct consequence of the steric interactions between the substituent and the hydrogens on the adjacent carbons of the oxetane ring. The specific puckering angle and the preferred conformation (which lone pair of the oxygen is pseudo-axial vs. pseudo-equatorial) will be dependent on the steric bulk and electronic nature of the substituent at the 3-position. For 3,3-disubstituted oxetanes, the puckering is further enhanced. researchgate.net

| Compound | Puckering Angle (°) | Reference |

|---|---|---|

| Unsubstituted Oxetane (at 140 K) | 8.7 | beilstein-journals.org |

| EDO (an insecticide) | 16 | acs.org |

Stereoisomerism of the Cyclohexane (B81311) Ring System

The cyclohexane ring in 4-(oxetan-3-yl)cyclohexanamine exists predominantly in a chair conformation to minimize angle and torsional strain. libretexts.org The presence of two substituents at the 1 and 4 positions gives rise to stereoisomerism.

For a 1,4-disubstituted cyclohexane such as 4-(oxetan-3-yl)cyclohexanamine, two diastereomers are possible: cis and trans.

In the cis isomer , both the oxetan-3-yl group and the amino group are on the same side of the cyclohexane ring. In the chair conformation, this necessitates that one substituent occupies an axial position while the other is in an equatorial position.

In the trans isomer , the two substituents are on opposite sides of the ring. This allows for a chair conformation where both the oxetan-3-yl group and the amino group can reside in equatorial positions.

Generally, the diequatorial conformation of the trans isomer is significantly more stable than the axial-equatorial conformation of the cis isomer due to the avoidance of unfavorable 1,3-diaxial interactions. libretexts.org

The equilibrium between the two chair conformations of a substituted cyclohexane is dictated by the steric bulk of the substituents, quantified by their A-values. The A-value represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. masterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position.

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -CH₃ (Methyl) | 1.70 | masterorganicchemistry.com |

| -CH₂CH₃ (Ethyl) | 1.75 | masterorganicchemistry.com |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | masterorganicchemistry.com |

| -C(CH₃)₃ (tert-Butyl) | 4.9 | masterorganicchemistry.com |

| -NH₂ (Amino) | ~1.4-1.6 |

Diastereoselective and Enantioselective Synthesis Strategies for 4-(Oxetan-3-yl)cyclohexanamine Derivatives

The synthesis of specific stereoisomers of 4-(oxetan-3-yl)cyclohexanamine derivatives requires precise control over the formation of stereocenters on both the oxetane and cyclohexane rings.

Recent advances in photoredox catalysis have enabled the diastereoselective and enantioselective synthesis of highly functionalized cyclohexylamine (B46788) derivatives. nih.govrsc.org For instance, intermolecular [4+2] cycloaddition reactions of benzocyclobutylamines with α-substituted vinylketones have been shown to produce cyclohexylamines with excellent diastereoselectivities. nih.govrsc.org The incorporation of a chiral phosphoric acid catalyst can induce high enantioselectivity. rsc.org Such strategies could potentially be adapted for the synthesis of precursors to 4-(oxetan-3-yl)cyclohexanamine.

Furthermore, enantioselective methods for the synthesis of substituted oxetanes have been developed. One notable approach involves the enantioselective reduction of β-halo ketones, followed by a Williamson ether cyclization to form the oxetane ring with high enantiomeric excess. acs.org Combining such a strategy with a diastereoselective synthesis of the substituted cyclohexane ring would be a viable route to specific stereoisomers of the target compound. Cascade inter-intramolecular double Michael additions have also been reported for the diastereoselective synthesis of highly functionalized cyclohexanones, which could serve as intermediates. beilstein-journals.org

Methodologies for Stereochemical Assignment in Complex Systems (e.g., advanced NMR techniques, X-ray crystallography)

Unambiguous determination of the stereochemistry of complex molecules like 4-(oxetan-3-yl)cyclohexanamine and its derivatives relies on powerful analytical techniques.

Advanced NMR Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for stereochemical assignment in solution. Specifically, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is invaluable. libretexts.org NOESY detects through-space interactions between protons that are in close proximity, typically less than 5 Å apart. nanalysis.com For 4-(oxetan-3-yl)cyclohexanamine, NOESY can distinguish between cis and trans isomers by observing correlations between the protons on the oxetane ring and the axial or equatorial protons of the cyclohexane ring. libretexts.org For instance, in the trans isomer, a NOE would be expected between the proton at C3 of the oxetane and the equatorial protons at C2 and C6 of the cyclohexane ring.

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including the relative and absolute stereochemistry of all chiral centers. nih.gov It also offers precise data on bond lengths, bond angles, and the puckering of the oxetane ring in the solid state. acs.org Numerous drug molecules and their intermediates containing oxetane moieties have been characterized by X-ray crystallography, confirming their conformations and stereochemical configurations. nih.govnih.gov

Computational Investigations of 4 Oxetan 3 Yl Cyclohexanamine

Quantum Chemical Calculations for Structural Characterization

Quantum chemical calculations are fundamental to determining the three-dimensional structure of a molecule. For 4-(Oxetan-3-yl)cyclohexanamine, these calculations predict the most stable arrangement of its atoms in space. The cyclohexane (B81311) ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The oxetane (B1205548) ring, a four-membered heterocycle, is nearly planar but possesses a slight pucker. nih.govacs.org The substituents on the cyclohexane ring, the amino group and the oxetanyl group, can be in either axial or equatorial positions, leading to different isomers.

Density Functional Theory (DFT) is a common quantum chemical method used for geometry optimization. A typical calculation might employ the B3LYP functional with a 6-31G(d,p) basis set to determine the equilibrium geometry of the molecule. The resulting bond lengths, bond angles, and dihedral angles provide a precise structural description.

Table 1: Predicted Geometric Parameters for trans-4-(Oxetan-3-yl)cyclohexanamine (Equatorial-Equatorial Conformer) Note: These are representative values that would be obtained from a DFT calculation and are based on typical bond lengths and angles for similar chemical structures.

| Parameter | Value |

|---|---|

| Cyclohexane Ring | |

| C-C Bond Length (average) | 1.54 Å |

| C-H Bond Length (average) | 1.10 Å |

| C-C-C Bond Angle (average) | 111.5° |

| Oxetane Ring | |

| C-O Bond Length (average) | 1.45 Å |

| C-C Bond Length | 1.55 Å |

| C-O-C Bond Angle | 91.0° |

| C-C-O Bond Angle | 89.5° |

| Puckering Angle | ~10° |

| Substituents | |

| C-N Bond Length | 1.47 Å |

| N-H Bond Length (average) | 1.01 Å |

| C-C (cyclohexane-oxetane) Bond Length | 1.53 Å |

Conformational Analysis using Molecular Mechanics and Quantum Chemistry Approaches

The conformational landscape of 4-(Oxetan-3-yl)cyclohexanamine is complex due to the presence of the flexible cyclohexane ring and the stereocenters. The substitution pattern on the cyclohexane ring can be either cis or trans. In the cis isomer, one substituent is in an axial position while the other is equatorial. In the trans isomer, both substituents can be either axial (diaxial) or equatorial (diequatorial).

Generally, for substituted cyclohexanes, conformers with bulky groups in the equatorial position are more stable to avoid steric strain from 1,3-diaxial interactions. core.ac.uk A thorough conformational analysis would typically involve an initial scan using a computationally less expensive method like molecular mechanics (e.g., with the MMFF94 force field) to identify all possible low-energy conformers. The geometries of these conformers are then re-optimized at a higher level of theory, such as DFT or Møller-Plesset perturbation theory (MP2), to obtain more accurate relative energies.

Table 2: Predicted Relative Energies of 4-(Oxetan-3-yl)cyclohexanamine Conformers Note: These are hypothetical relative energies based on general principles of conformational analysis of substituted cyclohexanes.

| Isomer | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| trans | Diequatorial | 0.00 (most stable) |

| trans | Diaxial | +5.5 |

| cis | Oxetanyl-equatorial, Amino-axial | +2.1 |

| cis | Oxetanyl-axial, Amino-equatorial | +1.8 |

Prediction of Chemical Reactivity and Elucidation of Reaction Mechanisms

Computational chemistry can predict the reactivity of a molecule by examining its electronic structure. The primary reactive sites in 4-(Oxetan-3-yl)cyclohexanamine are the nitrogen atom of the amine group, which has a lone pair of electrons and is nucleophilic, and the strained oxetane ring, which can undergo ring-opening reactions.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) indicates regions of the molecule that are likely to donate electrons (nucleophilic sites), while the Lowest Unoccupied Molecular Orbital (LUMO) indicates regions susceptible to electron acceptance (electrophilic sites). For 4-(Oxetan-3-yl)cyclohexanamine, the HOMO is expected to be localized on the nitrogen atom. A Molecular Electrostatic Potential (MEP) map would visually confirm this, showing a region of negative electrostatic potential around the nitrogen.

Computational methods can also elucidate reaction mechanisms by locating transition states and calculating activation energies. For instance, the mechanism of N-acylation or the acid-catalyzed ring-opening of the oxetane could be modeled to understand the reaction pathway and predict the reaction rate.

| Descriptor | Predicted Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | +1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | -1.5 eV |

In Silico Ligand Design and Analysis of Potential Binding Modes

The structural features of 4-(Oxetan-3-yl)cyclohexanamine, including its three-dimensional shape and the presence of hydrogen bond donors (amine group) and acceptors (oxetane oxygen), make it an interesting scaffold for ligand design in drug discovery. The oxetane moiety is known to improve physicochemical properties such as solubility and metabolic stability. nih.govacs.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. A hypothetical docking study of 4-(Oxetan-3-yl)cyclohexanamine into the active site of a protein, such as a kinase, would reveal potential binding modes. The analysis of these modes would focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity.

Table 4: Hypothetical Binding Mode Analysis of 4-(Oxetan-3-yl)cyclohexanamine in a Kinase Active Site

| Interaction Type | Ligand Group | Potential Protein Residue Interaction Partner |

|---|---|---|

| Hydrogen Bond (Donor) | Amino Group (-NH2) | Aspartic Acid, Glutamic Acid (side chain carboxylate) |

| Hydrogen Bond (Acceptor) | Oxetane Oxygen | Serine, Threonine (side chain hydroxyl) |

| Hydrophobic Interaction | Cyclohexane Ring | Leucine, Valine, Alanine (aliphatic side chains) |

| Ionic Interaction (if protonated) | Ammonium Group (-NH3+) | Aspartic Acid, Glutamic Acid (side chain carboxylate) |

Computational Assessment of Molecular Properties for Scaffold Optimization

To enhance the drug-like properties of the 4-(Oxetan-3-yl)cyclohexanamine scaffold, computational methods can be used to predict how chemical modifications will affect its molecular properties. Key properties for optimization include the basicity of the amine (pKa), lipophilicity (logP), and metabolic stability. The introduction of an oxetane adjacent to an amine is known to reduce the amine's pKa due to the electron-withdrawing nature of the oxetane's oxygen atom. nih.gov

By computationally screening a library of virtual derivatives, where different substituents are added to the cyclohexane or oxetane rings, it is possible to identify modifications that are likely to improve the desired properties. For example, adding polar groups could increase solubility, while adding fluorine atoms might enhance metabolic stability.

Table 5: Computational Assessment of Molecular Properties for Scaffold Optimization Note: These are predicted properties for hypothetical analogs, demonstrating how computational tools can guide scaffold optimization.

| Compound | Modification | Predicted pKa | Predicted clogP | Predicted Polar Surface Area (Ų) |

|---|---|---|---|---|

| 4-(Oxetan-3-yl)cyclohexanamine (Parent) | None | 9.8 | 1.5 | 38.3 |

| Analog 1 | Add -OH to cyclohexane | 9.6 | 1.0 | 58.5 |

| Analog 2 | Add -F to cyclohexane | 9.5 | 1.7 | 38.3 |

| Analog 3 | N-methylation | 10.2 | 1.9 | 32.1 |

In Vitro Biological Exploration and Molecular Interactions of 4 Oxetan 3 Yl Cyclohexanamine Derivatives

Design Rationale for Bioactive 4-(Oxetan-3-yl)cyclohexanamine Analogues

The design of bioactive analogues based on the 4-(Oxetan-3-yl)cyclohexanamine core is a strategic endeavor that leverages the unique properties of its constituent parts: the oxetane (B1205548) moiety and the cyclohexanamine scaffold. This combination provides a powerful platform for creating molecules with tailored physicochemical and pharmacological profiles.

The oxetane ring, a four-membered ether, has gained significant traction in drug discovery as a versatile structural motif. nih.govresearchgate.net Its integration into molecules like 4-(Oxetan-3-yl)cyclohexanamine is driven by several key advantages that favorably impact drug-like properties. nih.gov

Physicochemical Property Modulation : The oxetane moiety is a polar, sp3-rich, and compact functional group. nih.gov Its incorporation can lead to profound improvements in aqueous solubility and metabolic stability while reducing lipophilicity. acs.orgresearchgate.net For instance, replacing a gem-dimethyl group—a common structural element in drug candidates—with an oxetane ring can increase aqueous solubility by orders of magnitude and often reduces the rate of metabolic degradation. acs.orgresearchgate.net

Bioisosteric Replacement : Oxetanes are frequently used as bioisosteres for gem-dimethyl and carbonyl groups. nih.govresearchgate.net As a carbonyl surrogate, the oxetane can maintain comparable hydrogen-bonding ability and dipole moment while enhancing metabolic stability and three-dimensionality. nih.gov

Conformational Rigidity : The strained four-membered ring imparts a degree of conformational rigidity. This can "lock" a molecule into a specific, biologically active conformation, which can enhance binding affinity to a target protein. acs.org In the well-known natural product Paclitaxel, the oxetane ring is thought to act as a conformational lock. nih.govacs.org

Interaction Potential : The oxygen atom of the oxetane ring is a hydrogen bond acceptor. nih.govacs.org This allows it to form specific, favorable interactions with biological targets such as enzymes and receptors, contributing to binding affinity and selectivity. nih.gov

Influence on Basicity : The oxetane ring has a powerful inductive electron-withdrawing effect. nih.gov When placed near a basic functional group, such as the amine in the cyclohexanamine scaffold, it can significantly lower the pKa of that group, which can be advantageous for modulating pharmacokinetic properties. nih.gov

The cyclohexanamine scaffold serves as a rigid and stereochemically defined anchor for presenting the oxetane moiety and other substituents in a precise three-dimensional arrangement. The cyclohexane (B81311) ring's chair conformation allows for axial and equatorial positioning of functional groups, enabling the design of ligands with specific spatial orientations to fit into a target's binding pocket.

The primary amine of the cyclohexanamine group is a critical interaction point. It can act as a hydrogen bond donor or, in its protonated state, form ionic bonds (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a protein's active site. The combination of this rigid, non-planar scaffold with the versatile oxetane ring allows for the creation of highly specific and potent ligands for a variety of biological targets. researchgate.net

Methodological Approaches for In Vitro Biological Evaluation

Once novel 4-(Oxetan-3-yl)cyclohexanamine derivatives are synthesized, a systematic in vitro evaluation is necessary to determine their biological activity and elucidate their mechanism of action at the molecular level.

The initial step in characterizing a new derivative is to quantify its interaction with the intended biological target. This is typically achieved through a variety of biochemical and biophysical assays.

Enzyme Inhibition Assays : If the target is an enzyme, its activity is measured in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce enzyme activity by 50%, is a standard measure of potency. For example, oxetane-containing compounds have been evaluated as potent inhibitors of enzymes like N-acylethanolamine acid amidase (NAAA). nih.gov

Receptor Binding Assays : For receptor targets, radioligand binding assays are commonly employed to determine the binding affinity (Ki) of the new compound. These assays measure the ability of the test compound to displace a known, radioactively labeled ligand from the receptor.

Biophysical Techniques : Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed kinetic and thermodynamic data about the binding event. SPR can determine the association (kon) and dissociation (koff) rate constants of the ligand-target interaction, while ITC directly measures the binding enthalpy (ΔH) and entropy (ΔS).

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. researchgate.netnih.gov This involves the systematic modification of the molecular structure and observing the effect of these changes on biological activity. mdpi.com For the 4-(Oxetan-3-yl)cyclohexanamine scaffold, SAR exploration would typically involve modifying distinct parts of the molecule.

For a hypothetical series of derivatives designed as inhibitors of a target enzyme, SAR could be explored by synthesizing analogues where the amine is acylated with different chemical groups (R). The resulting data can guide the design of more potent compounds.

| Compound | R Group | IC50 (nM) |

|---|---|---|

| 1a | -C(O)CH3 (Acetyl) | 850 |

| 1b | -C(O)Ph (Benzoyl) | 120 |

| 1c | -C(O)-(4-fluorophenyl) | 75 |

| 1d | -C(O)-(4-methoxyphenyl) | 210 |

| 1e | -C(O)-thien-2-yl | 95 |

Aromatic vs. Aliphatic : Replacing the small aliphatic acetyl group (Compound 1a) with an aromatic benzoyl group (Compound 1b) significantly increases potency, suggesting a beneficial interaction in a hydrophobic pocket of the target.

Electronic Effects : Introducing an electron-withdrawing fluorine atom on the phenyl ring (Compound 1c) further enhances activity compared to the unsubstituted phenyl ring (Compound 1b). Conversely, an electron-donating methoxy group (Compound 1d) reduces potency.

Heteroaromatic Rings : A thiophene ring (Compound 1e) is well-tolerated and results in potency similar to the benzoyl derivative, indicating flexibility in the type of aromatic system that can be accommodated by the binding site.

To fully understand how these derivatives interact with their targets, structural biology techniques are employed. These methods provide atomic-level insights into the binding mode, rationalizing the observed SAR and guiding further design.

X-ray Crystallography : This is the gold standard for determining the three-dimensional structure of a ligand-protein complex. A co-crystal structure can reveal the precise orientation of the inhibitor in the active site and identify key interactions. For example, a crystal structure of an oxetane-containing inhibitor bound to the enzyme BACE1 revealed a specific hydrogen bond between the oxetane oxygen and an arginine residue (Arg128), highlighting the oxetane's role in molecular recognition. nih.gov

Molecular Docking : Computational docking studies are used to predict the binding pose of a ligand within a protein's active site. nih.gov These models can be used to prioritize compounds for synthesis and to generate hypotheses about ligand-protein interactions, which can then be tested experimentally. nih.gov For indole-based analogues containing an oxetane, molecular docking has been used to rationalize differential interactions with the colchicine site on tubulin. nih.gov

By combining these methodological approaches, researchers can systematically design, evaluate, and optimize derivatives of 4-(Oxetan-3-yl)cyclohexanamine to produce potent and selective bioactive agents.

Lack of Specific Public Data on 4-(Oxetan-3-yl)cyclohexanamine Derivatives Precludes In-Depth Pharmacological Analysis

The oxetane motif itself is a well-regarded functional group in modern drug discovery. It is often incorporated into lead compounds to enhance physicochemical properties. nih.gov As a four-membered cyclic ether, the oxetane ring is recognized for its ability to improve aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisostere for more common groups like gem-dimethyl or carbonyl functionalities. nih.gov Its rigid, three-dimensional structure can also lead to improved target selectivity and better pharmacokinetic profiles. nih.gov

Similarly, the cyclohexanamine structure is a common scaffold found in a multitude of biologically active compounds, providing a robust anchor for various pharmacophoric elements.

However, the specific combination in the 4-(Oxetan-3-yl)cyclohexanamine scaffold does not appear as the primary subject of dedicated pharmacological studies in the accessible literature. Searches for structure-activity relationship (SAR) studies, enzymatic inhibition data, or receptor binding assays centered on derivatives of this compound did not yield the specific data points required to construct a detailed analysis or data tables as requested.

While many complex patented molecules may contain this or a similar substructure, the pharmacological contribution of the 4-(Oxetan-3-yl)cyclohexanamine fragment itself is not isolated or discussed in detail. The available literature focuses on the broader applications of oxetane-containing building blocks in general, without providing specific biological data for this particular scaffold.

Due to the absence of specific, detailed research findings and quantitative pharmacological data in the public domain, a thorough and scientifically accurate article on the "Pharmacological Implications of the Oxetane-Cyclohexanamine Scaffold in Lead Compound Development" cannot be generated at this time.

Future Directions and Research Gaps in 4 Oxetan 3 Yl Cyclohexanamine Research

Untapped Potential for Further Structural Diversification

The core structure of 4-(Oxetan-3-yl)cyclohexanamine offers numerous avenues for structural diversification, which could lead to the discovery of novel compounds with unique physicochemical and biological properties. The inherent modularity of the molecule, with its distinct oxetane (B1205548), cyclohexane (B81311), and amine components, allows for systematic modifications.

A primary area for exploration lies in the derivatization of the primary amine. This functional group serves as a versatile handle for a wide range of chemical transformations, including acylation, alkylation, sulfonylation, and reductive amination. The introduction of various substituents at this position could significantly impact the molecule's polarity, basicity, and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic profiles. For instance, the incorporation of aromatic or heterocyclic moieties could introduce new binding interactions with biological targets.

Further diversification could be achieved by modifying the cyclohexyl ring. The introduction of substituents at various positions on the cyclohexane scaffold would not only explore the structure-activity relationship but also influence the conformational preference of the ring. This, in turn, could modulate the spatial orientation of the oxetane and amine functionalities, a critical factor in molecular recognition.

Finally, while the oxetane ring is a key feature, exploration of derivatives with substitutions on the oxetane itself could be a fruitful area of research. Although synthetically more challenging, the introduction of small alkyl or fluoro groups on the oxetane ring could fine-tune its metabolic stability and electronic properties. The oxetane moiety is increasingly recognized in medicinal chemistry for its ability to act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and aqueous solubility.

A systematic exploration of these diversification pathways, as summarized in the table below, could generate a library of novel compounds for biological screening.

| Modification Site | Potential Modifications | Potential Impact |

| Primary Amine | Acylation, Alkylation, Sulfonylation, Reductive Amination | Altered polarity, basicity, hydrogen bonding capacity, and target interaction |

| Cyclohexane Ring | Introduction of alkyl, hydroxyl, or halogen substituents | Modified lipophilicity, conformational bias, and spatial orientation of functional groups |

| Oxetane Ring | Alkylation, Fluorination | Enhanced metabolic stability and altered electronic properties |

Development of Novel and Efficient Synthetic Methodologies

Currently, there are no published specific synthetic routes for 4-(Oxetan-3-yl)cyclohexanamine. The development of efficient and scalable synthetic strategies is a critical first step to enable any future research. Drawing from established methods for the synthesis of similar structures, several potential retrosynthetic approaches can be envisioned.

One plausible strategy involves the coupling of a pre-functionalized cyclohexane derivative with an oxetane-containing building block. For example, a key step could be the reductive amination of 4-(oxetan-3-yl)cyclohexanone with a suitable nitrogen source. The synthesis of the requisite ketone could be a challenge in itself, potentially requiring multi-step sequences.

Alternatively, a convergent synthesis could involve the reaction of a cyclohexene (B86901) derivative with an oxetane-containing reagent, followed by functional group manipulations to install the amine. The exploration of novel catalytic methods for the direct C-H functionalization of a cyclohexane ring with an oxetane moiety, while ambitious, could represent a significant advancement in synthetic efficiency.

Key challenges in the synthesis will likely include controlling the stereochemistry of the cyclohexane ring and ensuring the stability of the strained oxetane ring under various reaction conditions. Research into robust and stereoselective synthetic methods will be crucial for accessing sufficient quantities of 4-(Oxetan-3-yl)cyclohexanamine and its derivatives for further studies.

| Synthetic Strategy | Key Transformation | Potential Challenges |

| Linear Synthesis | Reductive amination of 4-(oxetan-3-yl)cyclohexanone | Synthesis of the ketone precursor; stereocontrol |

| Convergent Synthesis | Reaction of a cyclohexene derivative with an oxetane building block | Control of regioselectivity and stereoselectivity |

| Novel Methodologies | Catalytic C-H functionalization | Development of a suitable catalyst system; substrate scope |

Application of 4-(Oxetan-3-yl)cyclohexanamine as a Scaffold for Chemical Biology Probes

The unique structural features of 4-(Oxetan-3-yl)cyclohexanamine make it an attractive scaffold for the development of chemical biology probes. The primary amine provides a convenient point of attachment for various reporter tags, such as fluorophores, biotin, or photoaffinity labels. The oxetane moiety can impart favorable physicochemical properties, such as increased aqueous solubility and metabolic stability, which are often desirable for probes used in biological systems.

For instance, fluorescently labeled derivatives of 4-(Oxetan-3-yl)cyclohexanamine could be synthesized to visualize the localization and dynamics of their biological targets within cells. Similarly, biotinylated versions could be used for affinity purification and identification of binding partners. The development of photoaffinity probes would enable the covalent labeling and subsequent identification of target proteins.

The successful application of this scaffold in chemical biology will depend on the identification of a biological target that recognizes this particular structural motif. Given the prevalence of amine- and cycloalkyl-binding proteins, it is plausible that derivatives of 4-(Oxetan-3-yl)cyclohexanamine could exhibit affinity for a range of biological targets. High-throughput screening of a diversified library of its derivatives against various enzyme and receptor panels could uncover initial hits, which could then be optimized into potent and selective chemical probes.

| Probe Type | Reporter Tag | Application |

| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Cellular imaging, target localization |

| Affinity Probe | Biotin | Target identification, pull-down assays |

| Photoaffinity Probe | Photoreactive group (e.g., benzophenone, diazirine) | Covalent labeling of target proteins |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.